![molecular formula C22H27NO4 B3048878 (+)-madindoline A CAS No. 184877-64-3](/img/structure/B3048878.png)
(+)-madindoline A
Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction .Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves identifying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves analyzing properties such as the compound’s melting and boiling points, solubility, density, and chemical stability .Scientific Research Applications
Inhibition of Interleukin 6
A significant application of (+)-madindoline A is its role as an inhibitor targeting interleukin 6 (IL-6). This property makes it a potential candidate for treating diseases where IL-6 plays a crucial role. Research has shown that synthetic madindoline analogues display promising inhibitory activity against IL-6-dependent cells, indicating their potential for therapeutic drug development in conditions where current treatments are ineffective (Yamamoto et al., 2006).
Binding to gp130
Madindoline A has been found to specifically bind to the extracellular domain of gp130, a protein associated with multiple myeloma, rheumatoid arthritis, and other conditions. The binding is noncovalent and has a relatively low affinity. This discovery suggests that Madindoline A could serve as a model compound for the development of novel chemotherapeutic agents (Saleh et al., 2005).
Synthesis Challenges and Solutions
(+)-Madindoline A, no longer available from natural sources, poses challenges in synthesis due to its complex structure. Several studies have focused on developing synthetic routes to ensure a reliable supply of this compound. Techniques like chelation-controlled 1,4-diastereoselective acylation and intramolecular acylation have been utilized to efficiently synthesize (+)-madindolines A and B (Hirose et al., 2002).
Potential in Bone Resorption Inhibition
Research indicates that (+)-madindoline A can inhibit bone resorption, a significant finding for conditions like postmenopausal osteoporosis. It acts by antagonizing gp130, thereby inhibiting IL-6 and IL-11-induced osteoclastogenesis. This suggests its utility as a lead compound for treatment of hormone-dependent postmenopausal osteoporosis, offering a novel mechanism of action (Hayashi et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-[[(3aS,8bR)-8b-hydroxy-2,3a-dihydro-1H-furo[2,3-b]indol-4-yl]methyl]-4-butyl-2,5-dimethylcyclopent-4-ene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-4-5-8-15-14(2)18(24)21(3,19(15)25)13-23-17-10-7-6-9-16(17)22(26)11-12-27-20(22)23/h6-7,9-10,20,26H,4-5,8,11-13H2,1-3H3/t20-,21+,22+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVQXXLKOCZMGG-BHDDXSALSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=O)C(C1=O)(C)CN2C3C(CCO3)(C4=CC=CC=C42)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(C(=O)[C@@](C1=O)(C)CN2[C@@H]3[C@@](CCO3)(C4=CC=CC=C42)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430988 | |
Record name | (+)-madindoline A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-madindoline A | |
CAS RN |
184877-64-3 | |
Record name | (+)-madindoline A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40430988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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